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This technical guide provides an in-depth analysis of two critical physicochemical properties of
maltodextrin powders: water activity (a_w) and hygroscopicity. Understanding these properties
is paramount for predicting the stability, flowability, and shelf-life of powdered formulations in
the pharmaceutical and food industries. This document summarizes key quantitative data,
details experimental protocols for measurement, and illustrates the underlying relationships
through logical diagrams.

Core Concepts: Water Activity and Hygroscopicity

Water Activity (a_w) is a measure of the energy status of the water in a system, or more
specifically, the partial vapor pressure of water in a substance divided by the standard state
partial vapor pressure of pure water. It is a critical determinant of microbial growth, chemical
reaction rates, and physical stability in powders.[1][2] A lower water activity generally implies a
more stable product.

Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding
atmosphere.[3] For maltodextrin powders, high hygroscopicity can lead to undesirable
phenomena such as caking, clumping, and altered dissolution profiles, which compromise
product quality and performance.[1][4]

The Dextrose Equivalent (DE) value is a primary characteristic of maltodextrin that
significantly influences both water activity and hygroscopicity. DE represents the degree of
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starch hydrolysis, indicating the percentage of reducing sugars present on a dry basis relative
to dextrose (glucose).[5] A higher DE value corresponds to shorter glucose polymer chains.[6]

[7]

The Role of Dextrose Equivalent (DE)

The DE value is directly related to the molecular structure of maltodextrin, which in turn
dictates its interaction with water molecules.

» Higher DE Maltodextrins (Shorter Chains): These possess a higher concentration of
hydrophilic hydroxyl (-OH) groups due to the greater number of shorter glucose chains. This
increased hydrophilicity generally leads to higher hygroscopicity.[6][8]

» Lower DE Maltodextrins (Longer Chains): With longer polymer chains and fewer reducing
ends, these maltodextrins are typically less hygroscopic and are often preferred for
reducing the caking and stickiness of food powders.[8][9]

However, this relationship can be complex. Some studies have shown that at very high relative
humidity (above 75% RH), maltodextrins with very low DE values can become more
hygroscopic than those with intermediate DE values, suggesting that the molecular weight
distribution is also a critical factor.[10] Furthermore, at low water activities, some low DE
maltodextrins (e.g., DE 5) have been observed to adsorb more water than those with higher
DE values (e.g., DE 14 and 18.5).[11][12]

Quantitative Data Summary

The following tables summarize key physicochemical properties of maltodextrin powders from
various studies.

Table 1: Physicochemical Properties of Commercial Maltodextrin Powders Data compiled from
studies on maltodextrins from various suppliers and botanical sources (corn, manioc).

Dextrose Moisture . .
. Bulk Density True Density
Equivalent Content (% Source(s)
(g/mL) (g/mL)
(DE) wiw)
5-30 2.82 - 6.47 0.33-0.49 1.14-1.44 [13][14]
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Table 2: Water Sorption Characteristics of Maltodextrins at 298 K (25 °C) Data derived from
water sorption isotherm studies. Equilibrium moisture content (g H20 / 100g dry solids) varies

with water activity (a_w).

Maltode a w= aw= aw:= aw= aw= aw= Source(
xtrin DE  0.11 0.33 0.53 0.75 0.84 0.90 s)

DE 5 ~15 ~4.5 ~7.0 ~11.0 ~15.0 ~20.0 [15]

DE 10 ~1.0 ~4.0 ~6.5 ~10.5 ~14.5 ~19.0 [15]

DE 15 ~1.0 ~4.0 ~6.0 ~10.0 ~14.0 ~18.5 [15]

DE 20 ~1.0 ~3.5 ~5.5 ~9.5 ~13.5 ~18.0 [15]

DE 25 ~0.8 ~3.0 ~5.0 ~9.0 ~13.0 ~17.5 [15]

Note: Values are estimated from graphical data presented in the cited literature and show a

general trend. The Guggenheim-Anderson-de Boer (GAB) model was found to fit the

experimental data well up to a_w = 0.9.[15]

Table 3: Hygroscopicity of Maltodextrin-Containing Powders Hygroscopicity is typically

measured as the percentage of moisture absorbed at a high relative humidity until equilibrium.
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Maltodextri .
Relative . L
n L Hygroscopi  Classificati
Product Humidity . Source(s)
Content/Typ city (%) on
(%)
e
Grugru Palm Non-
8% 79.5 5.17 _ [16]
Powder hygroscopic
Grugru Palm Non-
0% 79.5 6.39 _ [16]
Powder hygroscopic
Spray-Dried
bray Lower DE -~
Barberry ] Not Specified  Lower [8]
) Maltodextrin
Juice
Spray-Dried
bray Higher DE » )
Barberry ) Not Specified  Higher [8]
) Maltodextrin
Juice

According to GEA Niro Research Laboratory, powders with hygroscopicity below 10% are

classified as non-hygroscopic, 10-15% as slightly hygroscopic, 15-20% as hygroscopic, and

above 20% as very hygroscopic.[17]

Experimental Protocols

Accurate characterization of water activity and hygroscopicity relies on standardized

methodologies.

Measurement of Water Activity and Sorption Isotherms

Static Gravimetric Method (Isopiestic Method) This is a common and reliable method for

generating moisture sorption isotherms.[15][16]

o Preparation: A series of sealed desiccators or chambers are prepared, each containing a

saturated salt solution that maintains a specific, known relative humidity (and thus water

activity) in the headspace at a constant temperature.[15]

o Sample Placement: Pre-weighed, dried samples of maltodextrin powder (typically 0.2-0.3 g)

are placed in containers within each desiccator.[15][16]
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o Equilibration: The desiccators are maintained at a constant temperature (e.g., 25 °C). The
samples are weighed periodically (e.g., every 24 hours) until they reach a constant weight,
indicating that the powder has reached equilibrium with the surrounding water vapor.[6][16]

Data Analysis: The equilibrium moisture content is calculated for each water activity level.
These data points are then plotted to create the moisture sorption isotherm curve.
Mathematical models like the Guggenheim-Anderson-de Boer (GAB) or Brunauer-Emmett-
Teller (BET) are often fitted to the data.[9][15]

Dynamic Vapor Sorption (DVS) DVS is an automated gravimetric technique that provides high-
resolution isotherms more rapidly than static methods.[18][19]

Instrumentation: A DVS analyzer exposes a sample to a continuous stream of gas (typically
nitrogen) at a specified, controlled relative humidity.

Measurement: A highly sensitive microbalance continuously records the sample's mass as it
adsorbs or desorbs water to reach equilibrium.

Isotherm Generation: The instrument automatically changes the relative humidity in a
stepwise manner and records the equilibrium mass at each step, generating a detailed
isotherm.[19]

Measurement of Hygroscopicity

A widely used method for determining the hygroscopicity of a powder is based on its moisture
uptake in a high-humidity environment.[16]

o Sample Preparation: A known mass of the powder sample (e.g., 0.5 g) is accurately weighed
and spread evenly on a watch glass or plate.[16]

o Exposure: The sample is placed in a sealed chamber maintained at a constant, high relative
humidity (e.g., 79.5% RH using a saturated ammonium chloride solution) and constant
temperature.[16]

e Monitoring: The weight of the sample is monitored at regular intervals (e.g., every 10
minutes).[16]
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» Calculation: The analysis continues until the sample weight becomes constant. The
hygroscopicity is calculated as the mass of moisture absorbed per 100 g of the solid sample.
[16]

Visualizations: Workflows and Relationships

The following diagrams illustrate the key relationships and experimental workflows discussed.

Resulting Molecular Properties

Physicochemical Outcome

Starch Hydrolysis Process

Avg. Polymer Chain Length

Dextrose Equivalent (DE)
(Degree of Hydrolysis)

Hygroscopicity
(Tendency to absorb moisture)

Number of Hydrophilic
-OH Groups

Click to download full resolution via product page

Caption: Relationship between Starch Hydrolysis, DE, and Hygroscopicity.
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Caption: Experimental Workflow for Water Sorption Isotherm Measurement.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b1146171?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1146171?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

1. Weigh a known mass
of maltodextrin powder (W_initial)

2. Place sample in a chamber with
constant high relative humidity (e.g., 79.5% RH)

3. Monitor sample weight
at regular time intervals

4. Is mass constant?

5. Record final mass (W_{final)

6. Calculate Hygroscopicity:
((W_final - W_initial) / W_initial) * 100
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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